Benzo[a]pyrene-8-d
Overview
Description
Benzo[a]pyrene-8-d is a polycyclic aromatic hydrocarbon, a class of organic compounds consisting of multiple aromatic rings. It is a derivative of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is often studied for its environmental and health impacts, particularly its role in the formation of DNA adducts that can lead to mutations and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]pyrene-8-d typically involves the oxidation of benzo[a]pyrene. One common method is the use of cytochrome P450 enzymes, which oxidize benzo[a]pyrene to form various products, including this compound . Another method involves the use of epoxide hydrolase to open the epoxide ring of benzo[a]pyrene-7,8-epoxide, yielding this compound .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in controlled laboratory settings for research purposes. The production involves the careful handling of benzo[a]pyrene and its derivatives, using specialized equipment to ensure safety and minimize exposure.
Chemical Reactions Analysis
Types of Reactions
Benzo[a]pyrene-8-d undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form diol epoxides, which are highly reactive and can form DNA adducts.
Reduction: Reduction reactions can convert this compound to less reactive forms.
Substitution: Various substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and epoxide hydrolase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include diol epoxides, which are known for their mutagenic and carcinogenic properties .
Scientific Research Applications
Benzo[a]pyrene-8-d is extensively studied in various fields:
Mechanism of Action
Benzo[a]pyrene-8-d exerts its effects primarily through the formation of DNA adducts. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as diol epoxides . These intermediates can bind to DNA, causing mutations and potentially leading to cancer . The activation of the aryl hydrocarbon receptor (AhR) also plays a significant role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[e]pyrene: Another isomer of benzopyrene, less common but also studied for its toxic effects.
Cyclopentapyrenes: Related compounds with similar structures and properties.
Dibenzopyrenes: Compounds with additional benzene rings, also studied for their carcinogenic potential.
Indenopyrenes: Compounds with fused indene and pyrene rings.
Uniqueness
Benzo[a]pyrene-8-d is unique due to its specific metabolic pathway and the formation of highly reactive diol epoxides. These intermediates are particularly effective at forming DNA adducts, making this compound a potent mutagen and carcinogen .
Properties
IUPAC Name |
8-deuteriobenzo[a]pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMWHPNWAFZXNH-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425984 | |
Record name | Benzo[a]pyrene-8-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206752-39-8 | |
Record name | Benzo[a]pyrene-8-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206752-39-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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